molecular formula C8H11N3O4S B13965711 N-isopropyl-3-nitropyridine-2-sulfonamide

N-isopropyl-3-nitropyridine-2-sulfonamide

Cat. No.: B13965711
M. Wt: 245.26 g/mol
InChI Key: GGSNOFWAHUEWLL-UHFFFAOYSA-N
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Description

N-isopropyl-3-nitropyridine-2-sulfonamide is a chemical compound that belongs to the class of nitropyridines and sulfonamides This compound is characterized by the presence of an isopropyl group, a nitro group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 3-nitropyridine with isopropylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Reduction: The reduction of the nitro group yields N-isopropyl-3-aminopyridine-2-sulfonamide.

    Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-3-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-isopropyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitropyridine-2-sulfonamide
  • N-isopropyl-4-nitropyridine-2-sulfonamide
  • N-isopropyl-5-nitropyridine-2-sulfonamide

Uniqueness

Its isopropyl group also contributes to its distinct chemical properties compared to other similar compounds .

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

3-nitro-N-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C8H11N3O4S/c1-6(2)10-16(14,15)8-7(11(12)13)4-3-5-9-8/h3-6,10H,1-2H3

InChI Key

GGSNOFWAHUEWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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